1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone
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Description
1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C26H19F3N4O3S and its molecular weight is 524.52. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Antimicrobial Activities
Research on novel chalcone derivatives, which share structural similarities with the compound , has demonstrated significant antioxidant and antimicrobial activities. These derivatives were synthesized and tested against various microbial strains and compared to standard drugs, showing promising results in both antioxidant capacity and antimicrobial efficacy (Gopi, Sastry, & Dhanaraju, 2016).
Synthesis and Characterization of Novel Derivatives
Another study focused on the synthesis and spectroscopic characterization of novel derivatives for potential biological applications. These compounds were explored for their unique structural properties and potential as bioactive molecules, highlighting the diverse applications of such chemical structures in scientific research (Androsov et al., 2010).
Salt and Co-crystal Formation
The interaction of related compounds with acidic components to form salts and co-crystals has been investigated. This research provides insights into the supramolecular architectures that can be achieved, offering potential applications in the development of novel pharmaceutical formulations (Jin et al., 2011).
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O3S/c27-26(28,29)19-7-4-8-20(14-19)32-23(18-6-3-9-21(13-18)33(35)36)15-30-25(32)37-16-24(34)31-12-11-17-5-1-2-10-22(17)31/h1-10,13-15H,11-12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZGQNRMEZHQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=CC(=C4)C(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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